molecular formula C7H6ClFN2 B1405872 2-chloro-4-cyclopropyl-5-fluoroPyrimidine CAS No. 1312535-71-9

2-chloro-4-cyclopropyl-5-fluoroPyrimidine

Cat. No.: B1405872
CAS No.: 1312535-71-9
M. Wt: 172.59 g/mol
InChI Key: UZJYZAYUNDJTTM-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropyl-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of chlorine, cyclopropyl, and fluorine substituents at positions 2, 4, and 5, respectively, on the pyrimidine ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-cyclopropyl-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution of the chlorine atom at the 4-position by the cyclopropyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-cyclopropyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Coupling Reactions: Formation of biaryl or styryl derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropyl-5-fluoropyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-cyclopropyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis (programmed cell death) in malignant cells .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-cyclopropyl-5-fluoropyrimidine is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and can enhance the compound’s selectivity and potency as an enzyme inhibitor. This structural feature distinguishes it from other similar pyrimidine derivatives and contributes to its potential therapeutic applications .

Properties

IUPAC Name

2-chloro-4-cyclopropyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-7-10-3-5(9)6(11-7)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJYZAYUNDJTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Fluoro-2,4-dichloropyrimidine (5 g, 29.9 mmol), cyclopropyl boronic acid (2.57 g, 29.9 mmol), potassium phosphate tribasic (15.89 g, 74.9 mmol) and PdCl2(dppf)-dichloromethane adduct (1.223 g, 1.497 mmol) were added to a dry flask. The system was degassed with argon, and then tetrahydrofuran (150 mL) was added. The reaction mixture was degassed with argon for five minutes, and then heated to 67° C. After 12 hours, the reaction mixture was diluted with ethyl acetate (1000 mL), washed with brine, dried over magnesium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel, eluting with ethyl acetate in hexanes to afford 2-chloro-4-cyclopropyl-5-fluoropyrimidine (4.1 g, 23.8 mmol, 79% yield). MS ESI: [M+H]+ m/z 172.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
15.89 g
Type
reactant
Reaction Step One
Quantity
1.223 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 20 mL glass microwave tube 2,4-dichloro-5-fluoropyrimidine (500 mg, 2.99 mmol) and Amphos (53.0 mg, 0.075 mmol) were treated with 0.5 M cyclopropylzinc(II) bromide (7786 μL, 3.89 mmol) via syringe under an atmosphere of argon. The solution was then heated in the microwave at 70° C. for 20 min. The mixture was treated with 1N NaOH and extracted with EtOAc (25 mL), dried over MgSO4, filtered and concentrated. Purification with flash chromatography (eluting with 100% DCM) afforded 2-chloro-4-cyclopropyl-5-fluoropyrimidine (263 mg, 51%) as a pale yellow viscous oil. MS (ESI, pos. ion) m/z: 173.0 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.21-8.28 (1H, m), 2.24-2.34 (1H, m), 1.27-1.34 (2H, m), 1.17-1.27 (2H, m).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
7786 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-cyclopropyl-5-fluoroPyrimidine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-cyclopropyl-5-fluoroPyrimidine
Reactant of Route 3
2-chloro-4-cyclopropyl-5-fluoroPyrimidine
Reactant of Route 4
2-chloro-4-cyclopropyl-5-fluoroPyrimidine
Reactant of Route 5
2-chloro-4-cyclopropyl-5-fluoroPyrimidine
Reactant of Route 6
2-chloro-4-cyclopropyl-5-fluoroPyrimidine

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